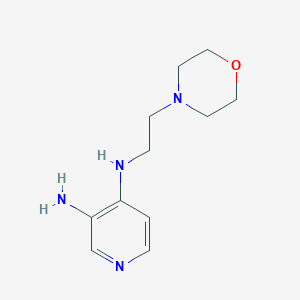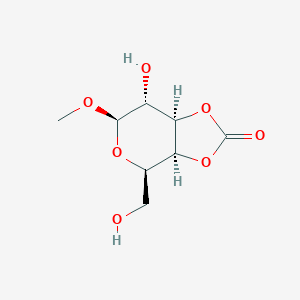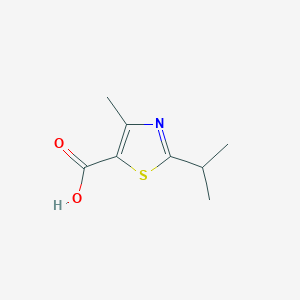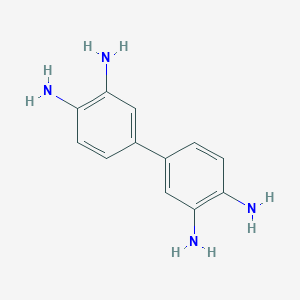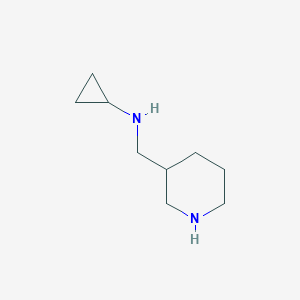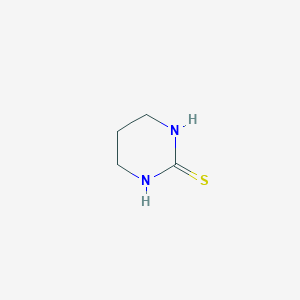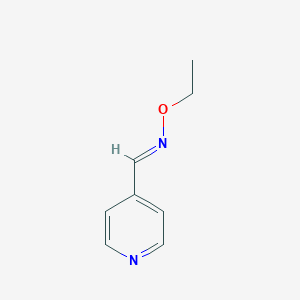
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine, also known as EPN, is a chemical compound that has been widely studied for its potential applications in scientific research. EPN belongs to the class of compounds known as nicotinoids, which are structurally similar to nicotine and have been shown to have a variety of biological effects. In
Wissenschaftliche Forschungsanwendungen
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been in the field of neuroscience, where (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have a variety of effects on the brain. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to enhance memory and learning in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has also been studied for its potential applications in cancer research. It has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Wirkmechanismus
The mechanism of action of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are involved in a variety of physiological processes, including learning and memory, and are also implicated in a variety of diseases, including Alzheimer's disease and schizophrenia.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to selectively modulate the activity of certain nAChRs, which may account for its effects on memory and learning. It has also been shown to have anti-tumor effects, which may be related to its ability to modulate nAChRs in cancer cells.
Biochemische Und Physiologische Effekte
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has a variety of biochemical and physiological effects, many of which are related to its ability to modulate nAChRs. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to increase the release of dopamine in the brain, which may account for its effects on memory and learning. It has also been shown to inhibit the growth of cancer cells, which may be related to its ability to modulate nAChRs in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be effective in a variety of experimental settings. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of nAChRs in various physiological processes.
However, there are also some limitations to the use of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine in laboratory experiments. One of the main limitations is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have some toxic effects in animal models, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. One area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cognitive disorders such as Alzheimer's disease. Another area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cancer.
In addition to these therapeutic applications, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine may also have potential as a tool for studying the role of nAChRs in various physiological processes. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine could be used to study the role of nAChRs in addiction and withdrawal, or in the regulation of appetite and metabolism.
Conclusion
In conclusion, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of effects on the brain and in cancer cells. While there are some limitations to its use in laboratory experiments, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages and has potential as a therapeutic agent for a variety of diseases. Future research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine will likely focus on its therapeutic applications and its role in various physiological processes.
Synthesemethoden
The synthesis of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine involves the reaction of ethyl 4-pyridyl ketone with hydroxylamine hydrochloride in the presence of acetic acid. The resulting product is then reacted with ethyl iodide to yield (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. This synthesis method has been widely used in the laboratory setting and has been shown to be effective in producing high yields of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine.
Eigenschaften
CAS-Nummer |
126527-32-0 |
|---|---|
Produktname |
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(E)-N-ethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+ |
InChI-Schlüssel |
XXYCNHJBPIDFMZ-JXMROGBWSA-N |
Isomerische SMILES |
CCO/N=C/C1=CC=NC=C1 |
SMILES |
CCON=CC1=CC=NC=C1 |
Kanonische SMILES |
CCON=CC1=CC=NC=C1 |
Synonyme |
4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




